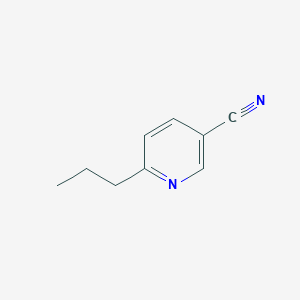
6-Propylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propylpyridine-3-carbonitrile is an organic compound with the molecular formula C9H10N2. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a pyridine ring substituted with a propyl group at the 6-position and a cyano group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylpyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 6-bromopyridine-3-carbonitrile with propylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Preparation of Grignard Reagent: Propylmagnesium bromide is prepared by reacting propyl bromide with magnesium in anhydrous ether.
Nucleophilic Substitution: The Grignard reagent is then reacted with 6-bromopyridine-3-carbonitrile to form this compound.
The reaction conditions generally include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
6-Propylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group can yield primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent (e.g., acetic acid).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or alkylating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
6-Propylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Propylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The propyl group may affect the compound’s lipophilicity and membrane permeability, impacting its overall bioavailability and efficacy.
類似化合物との比較
Similar Compounds
2-Fluoro-6-propylpyridine-3-carbonitrile: A fluorinated analog with similar structural features but different electronic properties.
6-Methylpyridine-3-carbonitrile: A methyl-substituted derivative with distinct steric and electronic effects.
6-Ethylpyridine-3-carbonitrile: An ethyl-substituted analog with variations in lipophilicity and reactivity.
Uniqueness
6-Propylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group at the 6-position and the cyano group at the 3-position allows for unique interactions and reactivity compared to other pyridine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
6-propylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-3-9-5-4-8(6-10)7-11-9/h4-5,7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXNPNZXKKQJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
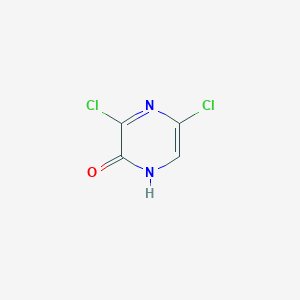
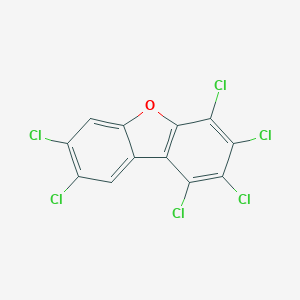
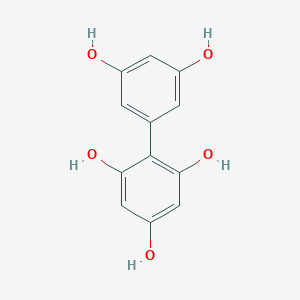
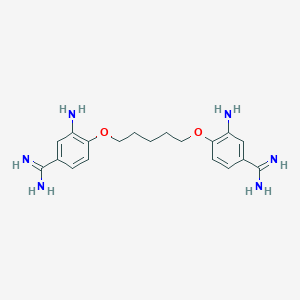
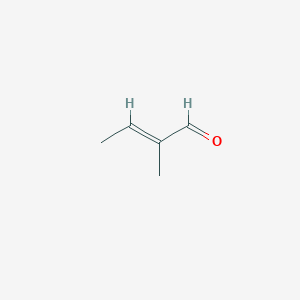
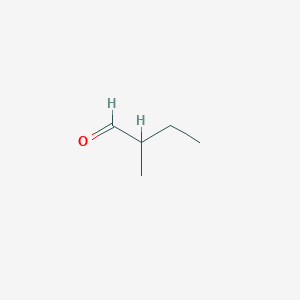
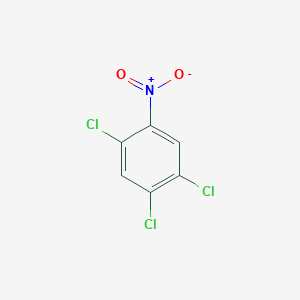

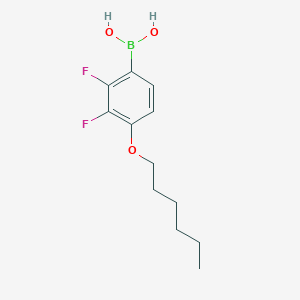
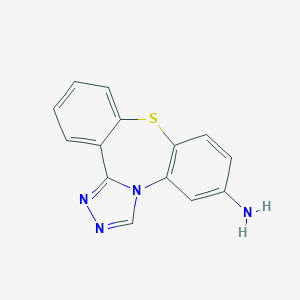
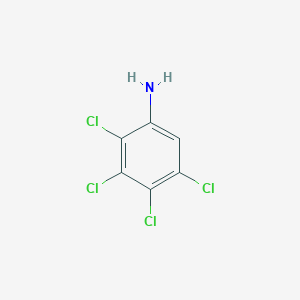

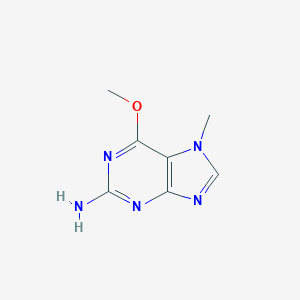
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
